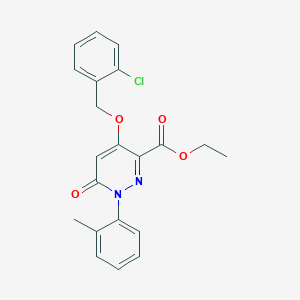

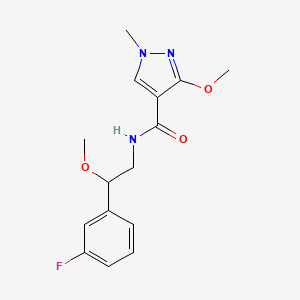

![molecular formula C14H17N5 B2477711 Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]- CAS No. 2241982-97-6](/img/structure/B2477711.png)

Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis

The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Scientific Research Applications

Piperazinyl-glutamate-pyrimidines as P2Y12 Antagonists

Piperazinyl-glutamate-pyrimidines, with variations at the 4-position of the pyrimidine, are potent P2Y12 antagonists and show promise for inhibiting platelet aggregation. Modifications at the 4-position of the piperidine ring contribute to improved pharmacokinetic and physicochemical properties, including human PRP potency and oral bioavailability (Parlow et al., 2009).

Antimicrobial Pyrido(2,3-d)pyrimidine Derivatives

Pyrido(2,3-d)pyrimidine derivatives, such as 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, demonstrate significant antibacterial activity. These compounds, particularly active against gram-negative bacteria including Pseudomonas aeruginosa, exhibit strong in vitro and in vivo efficacy (Matsumoto & Minami, 1975).

Metabolism and Pharmacokinetics in Dipeptidyl Peptidase IV Inhibition

The compound PF-00734200, a dipeptidyl peptidase IV inhibitor containing the pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]- moiety, was studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. It showed rapid absorption and was mainly eliminated through metabolism and renal clearance (Sharma et al., 2012).

Inhibition of Cryptococcus neoformans Growth

Pyrimidine derivatives with 1-piperazinyl groups have shown selective growth inhibition against Cryptococcus neoformans, a significant fungal pathogen in humans (Fellah et al., 1996).

Synthesis and Antibacterial Activity of Pyrimidine Derivatives

The synthesis of 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives and their testing against human bacterial flora revealed significant antibacterial properties. These derivatives showed great selectivity against specific bacterial strains (Fellahi et al., 1995).

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-3-13(11-15-4-1)12-18-7-9-19(10-8-18)14-16-5-2-6-17-14/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWFVKKMOVNTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2477629.png)

![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2477641.png)

![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2477646.png)

![6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2477648.png)

![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2477651.png)